molecular formula C12H15N5O B2848213 N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide CAS No. 1396584-46-5

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide

Cat. No.: B2848213
CAS No.: 1396584-46-5
M. Wt: 245.286
InChI Key: FJSLSWJIXIMPOH-UHFFFAOYSA-N
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Description

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a pyrrole moiety and an acetamide group

Preparation Methods

The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the reaction of appropriate starting materials such as 2-aminopyrimidine with suitable reagents.

    Introduction of the pyrrole moiety: This step involves the substitution reaction where the pyrrole group is introduced to the pyrimidine core.

    Attachment of the acetamide group: The final step involves the acylation reaction where the acetamide group is attached to the ethylamine side chain.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Scientific Research Applications

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: It is explored for its properties in the development of new materials, including polymers and coatings.

    Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms, aiding in the discovery of new biological insights.

Mechanism of Action

The mechanism of action of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide involves its interaction with specific molecular targets. The pyrimidine and pyrrole moieties allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The acetamide group may enhance its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide can be compared with other similar compounds such as:

    N-(2-(pyrimidin-4-ylamino)ethyl)acetamide: Lacks the pyrrole moiety, which may result in different binding properties and biological activities.

    N-(2-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide: Contains an imidazole ring instead of a pyrrole ring, leading to variations in chemical reactivity and biological interactions.

    N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide: Features a pyrazole ring, which can alter its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-10(18)13-4-5-14-11-8-12(16-9-15-11)17-6-2-3-7-17/h2-3,6-9H,4-5H2,1H3,(H,13,18)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSLSWJIXIMPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC1=CC(=NC=N1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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